4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide
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Overview
Description
- It contains a quinoline ring system fused with a dithioloquinoline moiety, and an amino group attached to the quinoline ring.
- The benzenesulfonamide group enhances its water solubility and provides potential for biological applications.
4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide: is a complex organic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the cyclization of appropriate precursors containing the dithioloquinoline scaffold.
Reaction Conditions: These reactions typically occur under mild conditions, often using transition metal catalysts or Lewis acids.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are employed.
Major Products: Depending on the reaction conditions, products may include derivatives of the dithioloquinoline core or modified sulfonamide groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.
Biology: It could serve as a probe for biological studies due to its unique structure.
Medicine: Investigations explore its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Limited industrial applications exist, but its properties may inspire new materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might interact with enzymes, receptors, or cellular pathways due to its structural features.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other dithioloquinoline derivatives or sulfonamides.
Uniqueness: Highlight its distinctive features, such as the combination of the quinoline and dithioloquinoline moieties.
Remember that this compound’s full potential is still being explored, and ongoing research may reveal additional applications and mechanisms
Properties
Molecular Formula |
C18H17N3O2S3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H17N3O2S3/c1-18(2)16-15(13-5-3-4-6-14(13)21-18)17(25-24-16)20-11-7-9-12(10-8-11)26(19,22)23/h3-10,21H,1-2H3,(H2,19,22,23) |
InChI Key |
VXFGSLREHQAAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=CC=C(C=C4)S(=O)(=O)N)SS2)C |
Origin of Product |
United States |
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